4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
4-(Benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine family. This compound is characterized by the presence of a benzylsulfanyl group at the 4-position and a chlorine atom at the 7-position of the benzothiazepine ring. Benzothiazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine typically involves the following steps:
Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through the reaction of 2-aminothiophenol with α-haloketones under basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced by reacting the intermediate benzothiazepine with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Chlorination: The final step involves the chlorination of the benzothiazepine ring at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the benzothiazepine ring, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazepine derivatives.
Substitution: Amino or thiol-substituted benzothiazepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimalarial and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound inhibits the formation of hemozoin, a crucial process for the survival of the malaria parasite. The benzylsulfanyl group plays a significant role in binding to the target site, disrupting the normal function of the enzyme or protein involved.
Comparison with Similar Compounds
4-(Benzylsulfanyl)-7-chloro-2,3-dihydro-1,5-benzothiazepine can be compared with other benzothiazepine derivatives such as:
- 4-Benzylsulfanyl-1,3-oxazole
- 4-Benzylsulfanyl-1,3-thiazole
These compounds share similar structural features but differ in their specific substituents and positions, leading to variations in their biological activities and applications
Properties
IUPAC Name |
4-benzylsulfanyl-7-chloro-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNS2/c17-13-6-7-15-14(10-13)18-16(8-9-19-15)20-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTYMUXCIOWXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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